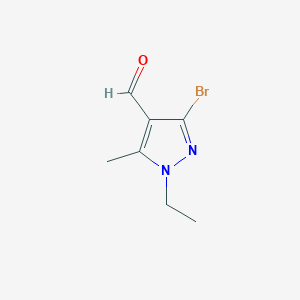
N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide, also known as TFB-TAM, is a small molecule inhibitor that has been extensively studied in the field of cancer research. The compound has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Material Science
N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide has been studied in the context of chemical synthesis, particularly in the development of new compounds through innovative reactions. For instance, the intramolecular oxidative C–O coupling of N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides achieved under metal-free conditions using phenyliodine bis(trifluoroacetate) highlights its potential in creating benzoxazole products with high yields (Zhengsen Yu et al., 2012). This method opens new avenues for synthesizing complex molecules for material science applications.
2. Pharmacological Research
While explicitly excluding drug use, dosage, and side effects as per the requirements, it's noteworthy to mention the broader context of benzamide derivatives in pharmacological research. These compounds, including variants of this compound, have been explored for their therapeutic potentials, such as in anticonvulsant and antiarrhythmic activities. Their synthesis and evaluation in various models illustrate the compound's relevance in discovering new treatments (E. H. Banitt et al., 1977).
3. Organic Electronics and Nanotechnology
The compound's applications extend into the realm of organic electronics and nanotechnology, particularly through its role in the synthesis of organogelators. A study demonstrated the preparation of a highly fluorinated bis-benzamide, showcasing its capacity to gelate isopropanol at low concentrations. This results in the formation of a network of highly rigid fibers, indicating potential uses in creating novel materials for organic electronics and nanotechnology applications (J. Loiseau et al., 2002).
4. Polymer Science
In polymer science, the synthesis of well-defined aramides and block copolymers containing aramide with low polydispersity has been a significant area of research. The compound's derivatives have been utilized in chain-growth polycondensation processes to create polymers with specific molecular weights and low polydispersities. Such studies reveal the material's potential in fabricating advanced polymer structures for various applications (T. Yokozawa et al., 2002).
Eigenschaften
IUPAC Name |
N-[2-(2-acetamidopropanoylamino)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-11(23-12(2)26)17(27)24-15-9-5-6-10-16(15)25-18(28)13-7-3-4-8-14(13)19(20,21)22/h3-11H,1-2H3,(H,23,26)(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTKJVYZPYATCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2474085.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2474087.png)


![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2474091.png)


![3-methoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2474097.png)